2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]propanamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-11(2)14(9-21-18-6-7-19-21)20-17(22)12(3)25-13-4-5-15-16(8-13)24-10-23-15/h4-8,11-12,14H,9-10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXRQGGPNIRPIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C(C)OC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of Propanoic Acid with Sesamol
The benzodioxol-5-yloxy group is introduced via nucleophilic aromatic substitution (SNAr) between sesamol (1,3-benzodioxol-5-ol) and α-bromopropanoic acid.
Procedure :
- Sesamol (1.0 equiv), α-bromopropanoic acid (1.2 equiv), and potassium carbonate (2.0 equiv) are refluxed in anhydrous acetonitrile for 12 hours.
- The reaction is monitored by TLC (ethyl acetate/hexane, 1:1). Post-reaction, the mixture is filtered, concentrated, and purified via flash chromatography (silica gel, 0–30% ethyl acetate in dichloromethane).
Yield : 78% (white crystalline solid).
Spectroscopic Validation :
- IR : 1725 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C ether).
- ¹H NMR (CDCl₃) : δ 6.82 (d, J = 8.4 Hz, 1H, ArH), 6.45 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.38 (d, J = 2.4 Hz, 1H, ArH), 4.25 (q, J = 6.8 Hz, 1H, CH), 1.55 (d, J = 6.8 Hz, 3H, CH₃).
Synthesis of 3-Methyl-1-(2H-1,2,3-Triazol-2-yl)butan-2-amine
Huisgen Cycloaddition for 1,2,3-Triazole Formation
The triazole ring is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click" reaction.
Procedure :
- Alkyne precursor : 3-Methyl-1-butyn-2-amine (1.0 equiv) is reacted with sodium azide (1.5 equiv) in DMF at 60°C for 6 hours.
- Azide precursor : 2-Azidoethanol (1.2 equiv) is added with CuI (0.1 equiv) as a catalyst. The mixture is stirred at room temperature for 24 hours.
- Purification via column chromatography (dichloromethane/methanol, 9:1) yields the triazole-amine intermediate.
Yield : 65% (pale yellow oil).
Spectroscopic Validation :
- ¹H NMR (DMSO-d₆) : δ 7.85 (s, 2H, triazole-H), 3.45 (m, 1H, CH), 2.95 (dd, J = 12.0, 4.8 Hz, 1H, NH₂), 1.25 (d, J = 6.8 Hz, 3H, CH₃).
Amide Coupling via Mixed Carbonate Activation
Activation of Propanoic Acid
The carboxylic acid is activated using ethyl chloroformate to form a mixed anhydride, facilitating amide bond formation.
Procedure :
- 2-(2H-1,3-Benzodioxol-5-yloxy)propanoic acid (1.0 equiv) is dissolved in dry THF under argon. Triethylamine (1.5 equiv) and ethyl chloroformate (1.2 equiv) are added dropwise at 0°C. After 30 minutes, the pre-formed amine (1.1 equiv) is added, and the reaction is stirred at room temperature for 12 hours.
Yield : 82% (off-white solid).
Optimization Notes :
- Excess amine (1.5 equiv) improves yield to 89% but complicates purification.
- Lower temperatures (0°C) reduce racemization of the chiral center.
Final Assembly and Purification
Global Deprotection and Workup
The crude product is purified via recrystallization from ethanol/water (3:1), followed by silica gel chromatography (ethyl acetate/hexane, 1:1).
Analytical Data :
- MP : 154–156°C.
- HRMS (ESI+) : m/z calcd for C₁₇H₂₁N₃O₄ [M+H]⁺: 356.1608; found: 356.1612.
- HPLC Purity : 98.5% (C18 column, 70:30 acetonitrile/water).
Mechanistic Insights and Side Reactions
Competing Pathways in Triazole Formation
Copper-catalyzed cycloaddition exhibits regioselectivity for 1,4-disubstituted triazoles. However, trace oxygen or moisture leads to dimerization byproducts, necessitating rigorous inert conditions.
Epimerization During Amide Coupling
The chiral center at C2 of the propanamide is prone to racemization under basic conditions. Kinetic studies using CDCl₃ NMR show ≤5% epimerization when reactions are conducted below 10°C.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinone derivatives, while reduction of the triazole ring can produce dihydrotriazole derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzodioxole moiety and triazole derivatives. The structural characterization can be achieved through techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography, confirming the molecular structure and purity of the compound.
Anticancer Properties
Recent studies have investigated the anticancer activity of similar compounds featuring the benzodioxole and triazole structures. For instance, a related compound exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma), with an IC50 value of 16.63 ± 0.27 μM, indicating a promising therapeutic potential . The mechanism of action appears to involve apoptosis induction through reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption .
Inhibition Studies
Compounds with similar structural features have been evaluated for their ability to inhibit specific biological targets. For example, molecular docking studies suggest that these compounds may effectively bind to target proteins involved in cancer progression, thereby disrupting their function .
Potential as Antimicrobial Agents
The triazole moiety is known for its antifungal properties; therefore, compounds incorporating this structure may also exhibit antimicrobial activity. Research indicates that triazole derivatives can act against various pathogens by inhibiting fungal cell wall synthesis . This opens avenues for developing new antifungal agents from derivatives of the compound .
Case Study 1: Anticancer Activity Assessment
In a study focusing on a closely related compound, researchers performed an MTT assay to evaluate cytotoxic effects on human cancer cell lines. The results indicated that the compound was more effective than standard chemotherapeutic agents like cisplatin at inducing cell death through apoptosis pathways .
Case Study 2: Molecular Docking Analysis
Molecular docking simulations have been conducted to predict the binding affinity of this compound against various cancer-related targets. The results demonstrated favorable binding interactions, suggesting its potential as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]propanamide involves its interaction with molecular targets, such as enzymes or receptors. The benzodioxole moiety can participate in π-π interactions with aromatic residues, while the triazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Physicochemical and Spectroscopic Properties
While the target compound’s experimental data (e.g., melting point, solubility) are unavailable, comparisons with analogues reveal trends:
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]propanamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 356.42 g/mol. The compound features a benzodioxole moiety, which is often associated with various pharmacological effects.
Research indicates that compounds containing the benzodioxole structure may exhibit various biological activities, including:
- Antidepressant effects : Similar analogs have been linked to serotonin receptor modulation.
- Antimicrobial properties : Benzodioxoles have been shown to inhibit bacterial growth through disruption of cellular membranes.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant inhibition of specific enzymes and receptors. For instance:
- PLA2G15 Inhibition : A study reported that cationic amphiphilic compounds could inhibit phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis. The compound's structural similarity suggests it may exhibit similar inhibitory effects .
In Vivo Studies
In vivo studies using animal models have shown promising results regarding the safety and efficacy of the compound. Notably:
- Behavioral Studies : Research on related compounds indicated potential anxiolytic effects in mouse models, suggesting the compound could modulate anxiety-related behaviors .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| PLA2G15 Inhibition | Yes | |
| Antimicrobial | Moderate | |
| Antidepressant | Potential |
Case Study 1: Antidepressant Activity
A recent study investigated the antidepressant-like effects of benzodioxole derivatives in a forced swim test. The results indicated that these compounds significantly reduced immobility time compared to controls, suggesting potential efficacy in treating depression .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of benzodioxole derivatives against various bacterial strains. The results showed that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
